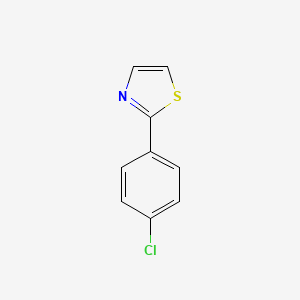

2-(4-Chlorophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXFEAVBPDEHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 4 Chlorophenyl Thiazole and Its Derivatives

Classical and Contemporary Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely adapted method for constructing the thiazole ring. sci-hub.sewikipedia.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For the synthesis of 2-amino-4-(4-chlorophenyl)thiazole, a common precursor, the reaction typically utilizes p-chlorophenacyl bromide and thiourea. researchgate.netuobaghdad.edu.iq This reaction is often carried out in a suitable solvent such as ethanol (B145695) and may be heated under reflux for several hours. researchgate.netvulcanchem.com One classical method involves heating a mixture of a ketone, thiourea, and iodine overnight on a steam bath. jpionline.org

Contemporary modifications to the Hantzsch synthesis aim to improve yields, reduce reaction times, and simplify work-up procedures. While the fundamental components of the reaction remain the same, optimizations in reaction conditions, such as the use of different catalysts or solvent systems, are continually explored. For instance, the synthesis of 2-amino-4-substituted phenyl thiazoles has been adapted from the well-known Hantzsch reaction, followed by subsequent derivatization. jpionline.org Despite its utility, classical Hantzsch synthesis can be associated with drawbacks such as long reaction times and the use of lachrymatory α-haloketones. sci-hub.sescispace.com

A comparative look at classical versus modern approaches often highlights the evolution towards more efficient and environmentally benign processes. While classical methods may require overnight refluxing, newer protocols can sometimes be completed in a fraction of the time. jpionline.orgscispace.com

Table 1: Comparison of Classical and Contemporary Hantzsch Synthesis Approaches

| Feature | Classical Hantzsch Synthesis | Contemporary Hantzsch Synthesis |

|---|---|---|

| Reactants | α-haloketone, Thioamide | α-haloketone, Thioamide (often with modifications) |

| Catalyst | Often requires a base or iodine jpionline.org | May use alternative catalysts or be catalyst-free bepls.comrsc.org |

| Solvent | Typically ethanol or other organic solvents vulcanchem.com | May use greener solvents like water or PEG sci-hub.seresearchgate.net |

| Reaction Time | Often several hours to overnight vulcanchem.comjpionline.org | Can be significantly shorter, sometimes minutes nih.gov |

| Yields | Can be moderate (60-70%) scispace.com | Often higher (85-95%) sci-hub.sescispace.com |

Green Chemistry Methodologies in Thiazole Ring Formation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives, aiming to reduce environmental impact by using less hazardous materials and more efficient processes. bepls.comresearchgate.netnih.gov

Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov

The synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been successfully achieved using microwave irradiation by reacting o-chloroacetophenone, iodine, and thiourea. nih.gov This method is noted for its selectivity and rapid reaction times, often completing within minutes and producing high yields. nih.gov Microwave-assisted synthesis has also been employed for the catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water, yielding a variety of trisubstituted thiazoles. rsc.org The key advantages of this approach include the absence of a catalyst, the use of water as a green solvent, short reaction times, and high yields. rsc.org

Ultrasound-mediated synthesis offers another energy-efficient alternative to conventional heating. mdpi.com The synthesis of hydrazinyl thiazole derivatives has been accomplished in water under ultrasound irradiation at room temperature, reacting aromatic aldehydes and ketones, thiosemicarbazide, and phenacyl bromides. sci-hub.se This method has been shown to be superior to conventional stirring, providing yields between 82% and 95% in 50-120 minutes. sci-hub.se Furthermore, the use of a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation has been reported for the synthesis of novel thiazole derivatives, highlighting the benefits of mild reaction conditions and reduced reaction times. mdpi.com

The development of green catalysts is a significant area of research in thiazole synthesis. nih.govbohrium.com While specific examples of citric acid catalysis for 2-(4-chlorophenyl)thiazole were not found in the provided search results, the use of other green catalysts is well-documented. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com

The use of polyethylene (B3416737) glycol (PEG) as a solvent and mediator has also been reported as a green and efficient procedure for the synthesis of hydrazinyl thiazole derivatives. sci-hub.se This method allows for the reusability of the solvent, although its scope may be limited. sci-hub.se The overarching goal of these catalytic approaches is to provide an environmentally friendly and safe platform for the synthesis of heterocyclic compounds. researchgate.net

Microwave-Assisted and Ultrasound-Mediated Protocols

Derivatization Reactions and Functionalization of the Thiazole Scaffold

The this compound core is a versatile scaffold that can be readily functionalized to produce a diverse range of derivatives with varied chemical properties.

The introduction of additional halogen atoms onto the this compound framework can significantly influence its chemical reactivity. Halogenation can occur on either the phenyl ring or the thiazole ring. The presence of bromo and chloro substituents on the phenyl ring can enhance the reactivity towards electrophilic substitution. vulcanchem.com

Theoretical studies on the halogenation of the thiazolo[5,4-d]thiazole (B1587360) ring system, a related heterocyclic structure, have shown that the introduction of one halogen atom can slightly enhance the reactivity of the ring towards further halogenation. udayton.edu The bromo and chloro groups on a 4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine (B13604254) can undergo nucleophilic substitution with amines or thiols under basic conditions. vulcanchem.com The electron-withdrawing nature of the chlorine atom on the phenyl ring, combined with a reactive sulfonyl chloride group at position 4 of the thiazole, makes 2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride a versatile intermediate.

The 2-amino group of 2-amino-4-(4-chlorophenyl)thiazole is a common site for derivatization. It can be reacted with various electrophiles to introduce diverse functional groups.

Amino and Hydrazone Linkages: The 2-amino group can be converted into a hydrazone through reaction with a suitable carbonyl compound. For instance, thiazolyl hydrazone derivatives have been synthesized by the ring closure of 5-arylfurfural thiosemicarbazones with 2-bromoacetophenone (B140003) derivatives. nih.gov The synthesis of 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole involves the Hantzsch condensation of a thiosemicarbazone with 2-bromo-4'-chloroacetophenone. scielo.br Another approach involves the synthesis of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea, which is then treated with 2,4-dinitrophenyl hydrazine (B178648) to afford a hydrazone derivative. uobaghdad.edu.iq

Acetamide (B32628) Linkages: Acetamide moieties can be introduced by reacting the 2-amino group with chloroacetyl chloride. researchgate.netnih.gov The resulting N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide is a key intermediate that can be further reacted with various nucleophiles, such as substituted anilines or piperazine (B1678402) derivatives, to create a library of compounds. nih.govresearchgate.net For example, new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives have been synthesized from this intermediate. researchgate.net

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Functional Group Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | Chloroacetyl chloride | Acetamide | N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide | researchgate.netnih.gov |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide | Substituted anilines | Substituted phenylamino (B1219803) acetamide | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives | nih.gov |

| 2-Amino-4-(4-chlorophenyl)thiazole | Phenylisothiocyanate | Phenylthiourea | 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea | uobaghdad.edu.iq |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FTIR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the structural characteristics of 2-(4-Chlorophenyl)thiazole and its derivatives. These methods are instrumental in identifying functional groups and confirming the molecular framework by analyzing the vibrational modes of the molecule.

In the analysis of this compound derivatives, characteristic infrared (IR) spectral bands are observed that correspond to specific molecular vibrations. For instance, the C=N stretching vibration within the thiazole (B1198619) ring typically appears in the range of 1600–1650 cm⁻¹. The presence of the C-Cl bond is confirmed by vibrations observed between 650–750 cm⁻¹. For related compounds, such as 2-amino-4-(4-chlorophenyl)thiazole, the primary amine (NH₂) group exhibits stretching vibrations around 3438 and 3284 cm⁻¹. researchgate.net Furthermore, studies on more complex derivatives have utilized both experimental and theoretical approaches, such as Density Functional Theory (DFT), to assign vibrational wavenumbers. researchgate.netdntb.gov.uanih.gov For example, in a study of a thiazole derivative, the potential energy distribution (PED) was used to interpret the vibrational modes observed in the FT-IR and FT-Raman spectra. nih.gov

The following table summarizes key vibrational frequencies observed for derivatives of this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| C=N (Thiazole ring) | Stretching | 1600–1650 | |

| C-Cl | Stretching | 650–750 | |

| NH₂ (Amine) | Stretching | 3438, 3284 | researchgate.net |

| N=N (Azo group) | Stretching | 1510–1517 | cbijournal.com |

| C=O (Carbonyl) | Stretching | 1645 | cbijournal.com |

| C-S-C | Stretching | 1467 | cbijournal.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR spectra of this compound derivatives, the proton on the thiazole ring typically appears as a singlet. For instance, in 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, the C-2 proton of the thiazole ring is observed as a singlet in the range of δ 7.8–8.2 ppm. A study on 4-(4-chlorophenyl)-2-(pyridin-3-yl)thiazole reported the phenyl protons as a doublet at δ 7.40-7.50 ppm. core.ac.uk The chemical shifts of aromatic protons in related structures are generally found between δ 7.3–8.0 ppm.

¹³C NMR spectroscopy provides complementary information. In one derivative, 12 distinct signals for the aromatic carbons were observed between δ 112.61-164.67. core.ac.uk For other related thiazole compounds, characteristic signals for thiazole and phenyl carbons are consistently identified, confirming the core structure. rsc.orgrsc.orgrsc.org

The following table presents representative NMR data for derivatives of this compound:

| Nucleus | Functional Group/Position | Chemical Shift (δ ppm) | References |

| ¹H | Thiazole-H | 7.45 (s) | core.ac.uk |

| ¹H | Phenyl-H | 7.40-7.50 (d) | core.ac.uk |

| ¹H | Aromatic-H | 7.3–8.0 | |

| ¹³C | Aromatic-C | 112.61–164.67 | core.ac.uk |

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been successfully employed to determine the molecular structures of several derivatives of this compound. bldeasbkcp.ac.in For instance, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole revealed that the thiazole ring subtends dihedral angles of 13.12 (14)° and 43.79 (14)° with the attached chlorophenyl and phenyl rings, respectively. iucr.orgnih.govkayseri.edu.tr In another derivative, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide, the chlorophenyl ring is oriented at an angle of 7.1 (1)° with respect to the thiazole ring. iucr.org These studies often utilize refinement software like SHELXL to resolve the crystal structure with high precision.

The crystal system and space group are fundamental parameters determined in these analyses. For example, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A different derivative, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, crystallizes in the triclinic system. nih.gov

The table below summarizes crystallographic data for some derivatives of this compound.

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | References |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Monoclinic | P2₁/c | Thiazole/Chlorophenyl: 13.12 (14) | iucr.orgnih.govkayseri.edu.trresearchgate.net |

| 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide | Monoclinic | P2₁/c | Thiazole/Chlorophenyl: 7.1 (1) | iucr.org |

| 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole | Triclinic | P-1 | Chlorophenyl/Thiazole: 7.1 (1) & 7.4 (1) | nih.gov |

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound derivatives arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and C–H···π interactions, are crucial in forming the supramolecular assembly.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties onto this surface, the relative contributions of different types of contacts can be determined.

For 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts. iucr.orgnih.govkayseri.edu.trnih.gov This quantitative analysis provides a deeper understanding of how the various intermolecular forces collectively stabilize the crystal structure. The analysis of other derivatives has also highlighted the importance of specific interactions, such as C-H···Cl and C-H···O hydrogen bonds, in the crystal packing. nih.gov

The following table details the percentage contributions of various intermolecular contacts for a derivative of this compound, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) | References |

| H···H | 39.2 | iucr.orgnih.govkayseri.edu.trnih.gov |

| H···C/C···H | 25.2 | iucr.orgnih.govkayseri.edu.trnih.gov |

| Cl···H/H···Cl | 11.4 | iucr.orgnih.govkayseri.edu.trnih.gov |

| O···H/H···O | 8.0 | iucr.orgnih.govkayseri.edu.trnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the molecular structure and electronic properties of 2-(4-chlorophenyl)thiazole and its derivatives. tandfonline.comresearchgate.net These calculations are instrumental in predicting various molecular parameters and understanding the compound's intrinsic characteristics.

Optimized Molecular Geometries and Electronic Structure Analysis (HOMO-LUMO)

DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have been used to determine the optimized molecular geometry of thiazole (B1198619) derivatives. tandfonline.comresearchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of atoms. For instance, in related thiazole structures, the phenyl and thiazole rings are often found to be non-planar with respect to each other. researchgate.net

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org For many thiazole derivatives, the HOMO is typically located on the thiazole ring and the substituted phenyl ring, while the LUMO is distributed over the thiazole ring system. tandfonline.comresearchgate.net This distribution indicates the likely sites for electronic transitions and charge transfer within the molecule.

Table 1: Representative DFT-Calculated Electronic Properties of Thiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-substituted-phenylimino)thiazolidin-4-one (2c) | -5.88 | - | - |

| 2-(4-substituted-phenylimino)thiazolidin-4-one (2d) | - | - | - |

| 4-chloro-2-[(E)-[[4-(4-chlorophenyl)thiazol-2-yl]hydrazono]methyl]phenol | -5.64 | -1.22 | 4.42 |

Note: Data is compiled from various studies on related thiazole derivatives and may not represent this compound directly, but illustrates the typical range of values obtained through DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. ajrconline.orgnih.gov By calculating the vibrational modes and their corresponding frequencies using DFT, researchers can correlate theoretical data with experimental observations. ajrconline.orgnih.gov For thiazole derivatives, characteristic vibrational modes include C-H stretching in the aromatic rings, C=N stretching within the thiazole ring, and various bending vibrations. ajrconline.org The calculated frequencies are often scaled to improve agreement with experimental data. nih.gov This correlative approach provides a deeper understanding of the molecule's vibrational properties and confirms its structural features. kbhgroup.in

Chemical Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations offer a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated from the energies of the HOMO and LUMO and provide a framework for understanding and predicting the chemical behavior of this compound in various reactions. semanticscholar.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comjetir.org In the context of this compound, docking simulations are primarily used to explore its potential interactions with biological macromolecules, such as proteins and enzymes. nih.govmdpi.com

Prediction of Ligand-Receptor Binding Modes and Interaction Profiles

Molecular docking studies have been instrumental in predicting how this compound and its derivatives bind to the active sites of various protein targets. mdpi.comresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For example, the 4-chlorophenyl group can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. The thiazole ring itself can also form crucial interactions. dovepress.com The results of these simulations are often visualized to understand the specific binding mode and the key residues involved in the interaction.

Elucidation of Potential Biological Target Interactions

By docking this compound against a panel of known biological targets, researchers can hypothesize its potential pharmacological effects. mdpi.comdoi.org Thiazole derivatives have been docked into the active sites of various enzymes, including cyclooxygenase (COX), 5-lipoxygenase (5-LO), and various kinases, to explore their potential as anti-inflammatory or anticancer agents. researchgate.netdoi.org Docking studies on derivatives of this compound have shown potential interactions with targets like VEGFR-2, a key protein in angiogenesis, and DNA gyrase, a bacterial enzyme. bohrium.comvulcanchem.com These computational predictions provide a strong basis for further experimental validation of the compound's biological activity. rsc.org

Table 2: Examples of Molecular Docking Targets for Thiazole Derivatives

| Target Protein | PDB Code | Potential Biological Activity |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2oh4 | Anticancer |

| E. coli DNA Gyrase B | - | Antibacterial |

| S. aureus DNA Gyrase B | - | Antibacterial |

| Human Carbonic Anhydrase I (hCA I) | 4WUQ | Various therapeutic applications |

| Human Carbonic Anhydrase II (hCA II) | 4FU5 | Various therapeutic applications |

| Acetylcholinesterase (AChE) | 4EY7 | Neurodegenerative disease treatment |

| 5-Lipoxygenase (5-LO) | - | Anti-inflammatory |

| Deoxyribonuclease I (DNase I) | - | Treatment of neurodegenerative diseases |

Note: This table includes examples of proteins targeted by various thiazole derivatives in molecular docking studies, indicating the broad range of potential applications investigated for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and computational chemistry. These methodologies establish mathematical correlations between the structural or physicochemical properties of a series of compounds and their biological activities or properties. dergipark.org.tr For thiazole derivatives, including those with the this compound scaffold, QSAR and QSPR models serve as powerful predictive tools. They help in understanding the structural requirements for desired biological effects, optimizing lead compounds, and designing new molecules with enhanced efficacy or specific properties before their actual synthesis. dergipark.org.trresearchgate.net These studies typically involve calculating a wide array of molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic and hydrophobic characteristics. researchgate.net

The biological efficacy of thiazole derivatives is intricately linked to a variety of molecular descriptors. Research has demonstrated that specific physicochemical, electronic, steric, and topological parameters are key determinants of their activity across different therapeutic targets.

For instance, in the context of antimicrobial activity, QSAR studies on 2,4-disubstituted thiazoles have identified the molecular connectivity index (2χv) and Kier's shape index (kα3) as crucial parameters. japsonline.com This suggests that the size, shape, and degree of branching in the molecule are significant for its interaction with microbial targets. japsonline.com Further studies on aryl thiazole derivatives reinforce the importance of electronic properties, showing that electrostatic effects are dominant in determining their binding affinities and antimicrobial action. researchgate.netijpsdronline.com In a series of N-((Substituted) benzylidene)-4-(4-chlorophenyl) thiazole-2-carbohydrazides, hydrophobicity, alongside electrostatic and steric effects, was confirmed to contribute significantly to their antioxidant activity. ijpsr.com

Similarly, for H1-antihistamine activity, a different set of descriptors has been shown to be important. A QSAR analysis identified polarizability (alpha), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), hydration energy (Hh), and the energy of the highest occupied molecular orbital (eHOMO) as being responsible for differentiating between compounds with higher and lower activity. nih.gov

In the pursuit of PIN1 inhibitors, a study on thiazole derivatives found that a combination of molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) showed a satisfactory correlation with biological activity. imist.ma Research on thiazole hydrazines, including a 4-(4-chlorophenyl)thiazole derivative, as potential antimalarials also highlighted the significance of descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and molar refractivity (MR) in correlating with inhibitory activity. researchgate.net

The table below summarizes key molecular descriptors and their correlated biological activities for various thiazole derivatives.

| Biological Activity | Key Molecular Descriptors | Thiazole Derivative Series Studied | Reference |

|---|---|---|---|

| Antimicrobial | Molecular Connectivity Index (2χv), Kier's Shape Index (kα3) | 2,4-disubstituted thiazoles | japsonline.com |

| Antimicrobial (Gram-positive) | Electrostatic Effects, T_C_C_4 descriptor | Aryl thiazole derivatives | researchgate.netijpsdronline.com |

| Antioxidant | Hydrophobicity, Electrostatic Effects, Steric Effects | N-((Substituted) benzylidene)-4-(4-chlorophenyl) thiazole-2-carbohydrazides | ijpsr.com |

| H1-Antihistamine | Polarizability (alpha), Binding Energy (Eb), Hydration Energy (Hh), HOMO Energy (eHOMO) | Thiazole derivatives | nih.gov |

| PIN1 Inhibition | Molar Refractivity (MR), LogP, LUMO Energy (ELUMO) | Thiazole derivatives | imist.ma |

| Antimalarial | LUMO Energy (ELUMO), Electrophilicity Index (ω), Molar Refractivity (MR) | Thiazole hydrazines | researchgate.net |

Building on the correlation between molecular descriptors and activity, numerous predictive QSAR models have been developed for thiazole derivatives. These models employ various statistical methods to create equations that can forecast the biological activity of novel, unsynthesized compounds.

Multiple Linear Regression (MLR) is a commonly used technique. In a study of thiazole derivatives as PIN1 inhibitors, an MLR model yielded a coefficient of determination (R²) of 0.76 and a predictive power on an external test set (R²test) of 0.78. imist.ma Another MLR model developed to predict the inhibitory concentration of thiazole hydrazines against Plasmodium falciparum showed a statistical fit with 75% efficiency. ajchem-b.com

More complex, non-linear methods like Artificial Neural Networks (ANN) have also been applied, often with superior results. For the same set of PIN1 inhibitors, an ANN model demonstrated significantly better performance, with an R² of 0.98 and an R²test of 0.98, indicating a very high predictive accuracy. researchgate.netimist.ma

Other methods include the k-Nearest Neighbors (kNN) approach, which has been used in developing 3D-QSAR models for the antimicrobial activity of aryl thiazole derivatives. researchgate.netijpsdronline.com These models help in understanding the three-dimensional structural requirements for activity. researchgate.net For a series of N-((Substituted) benzylidene)-4-(4-chlorophenyl) thiazole-2-carbohydrazides, both 2D and 3D-QSAR models with moderate to high predictive ability were successfully derived to explain their antioxidant activity. ijpsr.com

The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. imist.ma Common validation metrics include the cross-validated coefficient (R²cv or q²), which assesses the model's internal stability, and the external validation coefficient (R²test), which measures its ability to predict the activity of compounds not used in building the model. researchgate.netimist.ma

The table below provides an overview of various predictive models developed for thiazole derivatives.

| Model Type | Biological Activity | Statistical Validation Metrics | Reference |

|---|---|---|---|

| MLR | PIN1 Inhibition | R² = 0.76, R²cv = 0.63, R²test = 0.78 | researchgate.netimist.ma |

| ANN | PIN1 Inhibition | R² = 0.98, R²cv = 0.99, R²test = 0.98 | researchgate.netimist.ma |

| 2D & 3D-QSAR | Antioxidant | Models showed moderate to high predictive ability. | ijpsr.com |

| 2D-QSAR | Antimicrobial (Gram-positive) | r² = 0.9521, q² = 0.8619 | researchgate.netijpsdronline.com |

| 3D-QSAR (kNN-MFA) | Antimicrobial (Gram-positive) | q² = 0.8283, predictive r² = 0.4868 | researchgate.netijpsdronline.com |

| 2D-QSAR | 5-Lipoxygenase Inhibition | Correlation Coefficient = 0.626, Test Set Prediction = 0.621 | laccei.org |

| MLR | Antimalarial | Model shows 75% efficiency in statistical fit. | ajchem-b.com |

Mechanistic Insights into Biological Activities

Anticancer Mechanisms

The anticancer potential of 2-(4-chlorophenyl)thiazole derivatives is attributed to several key mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, inhibiting crucial enzymes and receptors involved in cancer progression, and generating reactive oxygen species.

Induction of Apoptosis Pathways

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. Certain this compound derivatives have been shown to reinstate this process in cancer cells through various pathways.

One key mechanism is the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. For instance, some derivatives have been observed to significantly increase the levels of active caspase-3, a key executioner caspase. nih.gov This activation leads to the cleavage of cellular proteins, ultimately resulting in cell death.

Another critical aspect of apoptosis induction involves the mitochondria. Research has demonstrated that some of these compounds can cause a loss of mitochondrial membrane potential (MMP). This disruption of the mitochondrial membrane is a pivotal event in the intrinsic apoptotic pathway. It is often linked to the modulation of the Bcl-2 family of proteins. Studies have shown that treatment with certain this compound derivatives can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in balance further promotes the release of pro-apoptotic factors from the mitochondria, amplifying the death signal.

The pro-apoptotic protein p53 is also a key player. Some derivatives have been found to increase the expression of p53, which can, in turn, trigger apoptosis. researchgate.net

Table 1: Effects of this compound Derivatives on Apoptotic Pathways

| Derivative/Compound | Cell Line | Effect | Reference |

| Compound 4b | HL-60 | Increased caspase-3 concentration by over 4-fold. | bibliotekanauki.pl |

| Compound 11 | HepG-2 | Increased Bax/Bcl-2 ratio by 4-fold, caspase-3 level by 2.3-fold, and p53 expression by 3-fold. | researchgate.net |

| Compounds 4c, 4d, 8c | HCT-116 | Significantly elevated active caspase-3 levels. | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) Derivatives | Various | Investigated for caspase 3 activation and reduction of Mitochondrial Membrane Potential (MMP). | |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Activated pro-apoptotic proteins Bax, p53, and Caspase-3. | nih.gov |

Cell Cycle Arrest Induction

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cells from dividing and growing.

Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different checkpoints. For example, some derivatives have been shown to cause an accumulation of cells in the G2/M phase, indicating a blockade at this stage of cell division. bibliotekanauki.plresearchgate.net Other studies have reported cell cycle arrest at both the G1 and G2/M phases. mdpi.com One particular derivative was found to induce cell cycle arrest in MCF-7 breast cancer cells at the G1 stage, while decreasing the cell population in the G2/M phase. nih.gov This suggests that the specific phase of arrest can vary depending on the derivative and the cancer cell type.

Table 2: Induction of Cell Cycle Arrest by this compound Derivatives

| Derivative/Compound | Cell Line | Phase of Cell Cycle Arrest | Reference |

| Compound 4b | HL-60 | G2/M phase | bibliotekanauki.plresearchgate.net |

| 3-nitrophenylthiazolyl molecule 4d | MDA-MB-231 | G1 and G2/M phases | mdpi.com |

| Compound 4 | MCF-7 | G1 phase | nih.gov |

| Benzothiazole (B30560) hybrid 8a | MCF-7 | G1/S phase | nih.gov |

Enzyme and Receptor Inhibition

The growth and spread of tumors are often dependent on the activity of specific enzymes and receptors. Derivatives of this compound have been identified as inhibitors of key players in these pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphatidylinositol-3-kinases (PI3Ks).

VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anticancer strategy. Several studies have demonstrated that this compound derivatives can effectively inhibit VEGFR-2. researchgate.netmdpi.comnih.govnih.govnih.gov For instance, one compound exhibited potent VEGFR-2 inhibitory activity with an IC50 value of 0.093 µM. nih.gov Another derivative showed an IC50 of 91 nM against VEGFR-2. nih.gov These findings highlight the potential of these compounds to disrupt tumor angiogenesis.

While direct inhibition of PI3Ks by this compound is an area of ongoing investigation, the inhibition of upstream receptors like VEGFR-2 can indirectly affect the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.

Table 3: Inhibition of VEGFR-2 by this compound Derivatives

| Derivative/Compound | Cell Line/Assay | VEGFR-2 IC50 | Reference |

| Compound 4d | MDA-MB-231 | Good inhibitory activity | mdpi.com |

| Compound 4 | VEGFR-2 Assay | 0.093 µM | nih.gov |

| Compound 11 | VEGFR-2 Assay | 0.19 µM | researchgate.net |

| Benzothiazole hybrid 4a | VEGFR-2 Assay | 91 nM | nih.gov |

| Phenyl quinolinone analog with 4-chlorophenyl ring | VEGFR-2 Assay | 51.09 nM | nih.gov |

Reactive Oxygen Species (ROS) Generation

An imbalance in the cellular redox state, often characterized by an increase in reactive oxygen species (ROS), can induce oxidative stress and trigger cell death. Some this compound derivatives have been shown to exert their anticancer effects by promoting the generation of ROS in cancer cells. This increase in ROS can lead to damage of cellular components like DNA, proteins, and lipids, ultimately contributing to apoptosis. For example, the cytotoxic effects of certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been linked to their ability to produce ROS. Furthermore, a sphingosine (B13886) kinase inhibitor containing the 4-(p-chlorophenyl)thiazole moiety was found to reduce androgen receptor expression through an oxidative stress-dependent mechanism. nih.gov

Antimicrobial Mechanisms

In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents, particularly against bacteria.

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

The antibacterial activity of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Studies have shown that certain this compound derivatives exhibit selective and potent bactericidal activity, particularly against Gram-positive pathogens. nih.gov For example, some compounds demonstrated significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. nih.gov Moderate activity has also been reported against other Gram-positive bacteria like Bacillus subtilis. uobaghdad.edu.iqresearchgate.net

The activity against Gram-negative bacteria appears to be more varied. While some studies report a lack of activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa researchgate.net, other research has shown that certain derivatives can be effective against these bacteria. frontiersin.org For instance, specific coumarin-based derivatives of this compound exhibited broad-spectrum antibacterial activity, with some being more potent than the standard drug ciprofloxacin (B1669076) against S. aureus, E. coli, and P. aeruginosa. frontiersin.org The mechanism of action for some of these broad-spectrum agents is suggested to be the inhibition of DNA gyrase. frontiersin.org

Table 4: Antibacterial Activity of this compound Derivatives

| Derivative/Compound | Bacterial Strain | Activity/MIC | Reference |

| Compounds 2a-c | S. aureus | MIC 1–2 µg/mL | nih.gov |

| Compounds 2 and 3 | S. aureus, B. subtilis | Moderate activity | uobaghdad.edu.iqresearchgate.net |

| Compound 11b | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | frontiersin.org |

| Compound 11e | S. aureus, E. coli, P. aeruginosa | More potent than ciprofloxacin | frontiersin.org |

Antifungal Action and Specific Target Inhibition (e.g., Fungal Lanosterol-C14α-Demethylase (CYP51))

The primary mechanism of antifungal action for many azole derivatives, a class to which this compound belongs, involves the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By binding to the heme iron in the active site of CYP51, azoles prevent the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. nih.gov This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation. nih.gov

The development of antifungal drugs that inhibit CYP51 through non-covalent interactions is a significant strategy. jst.go.jp Some studies have focused on designing analogs of fluconazole (B54011) by replacing one of its triazole moieties with other scaffolds. nih.gov For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed, and their binding to Candida albicans CYP51 was investigated. nih.gov Molecular docking and dynamics simulations have been used to understand the interactions between these compounds and the active site of CYP51, providing insights into their antifungal potency. nih.gov The substitution pattern on the phenyl ring plays a crucial role in the antifungal activity, with a 2,4-dichlorophenyl substitution showing high potency. nih.gov

Interactive Data Table: Antifungal Activity of Azole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (+)-(R)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | C. albicans CA98001 | 0.023 |

| (−)-(S)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | C. albicans CA98001 | 0.000256 |

Antitubercular Activity

Derivatives of this compound have demonstrated notable antitubercular activity. One approach involves the hybridization of the thiazole (B1198619) ring with other heterocyclic systems, such as imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazole (ITD). researchgate.net This strategy aims to develop potent agents against Mycobacterium tuberculosis (Mtb). researchgate.net For example, a series of 1-((6-phenylimidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazines were synthesized and evaluated. The compound 1-((6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazol-5-yl)methylene)-2-(4-p-tolylthiazol-2-yl)hydrazine emerged as the most active derivative, with a minimum inhibitory concentration (MIC) lower than that of the standard drugs ethambutol (B1671381) and ciprofloxacin. researchgate.net

Another target for antitubercular agents is the β-ketoacyl-ACP synthase, mtFabH. plos.org While some 2-aminothiazole-4-carboxylate derivatives show excellent activity against M. tuberculosis H37Rv, they may not inhibit mtFabH, suggesting that their mechanism of action involves other cellular targets. plos.org For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv but did not show activity against mtFabH. plos.org Conversely, other derivatives specifically inhibit mtFabH without significant whole-cell activity. plos.org

Some 2-iminothiazolidin-4-one derivatives containing a pyrazole (B372694) moiety and a p-chlorophenyl substituent have also been investigated for their antitubercular potential. nih.gov These compounds have shown promising activity against replicating M. tuberculosis H37Rv strains. nih.gov

Interactive Data Table: Antitubercular Activity of Thiazole Derivatives

| Compound | Target Strain | MIC (µM) |

|---|---|---|

| 1-((6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazol-5-yl)methylene)-2-(4-p-tolylthiazol-2-yl)hydrazine | M. tuberculosis H37Rv | 6.03 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.24 |

| Isoniazid (Reference) | M. tuberculosis H37Rv | 1.8 |

Anti-inflammatory Pathways and Molecular Targets

Thiazole derivatives, including those with a 4-chlorophenyl substituent, have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Some thiazole-containing compounds have been identified as dual inhibitors of both the COX and lipoxygenase (LOX) pathways. tandfonline.com

For example, Darbufelone, a di-tert-butyl phenol (B47542) with a thiazole scaffold, acts as a dual inhibitor of cellular prostaglandin (B15479496) F2-alpha (PGF2α) production (COX pathway) and leukotriene B4 (LTB4) production (LOX pathway). tandfonline.com Another example is Romazarit, which contains a 2-(4-chlorophenyl) substituent and has shown efficacy in various animal models of inflammation. tandfonline.com

The design of hybrid molecules incorporating thiazole and other heterocyclic rings has been a strategy to develop potent anti-inflammatory agents. For instance, 1,2,4-triazole (B32235) derivatives conjugated with 1,3,4-thiadiazole (B1197879) have shown significant COX inhibitory activity. mdpi.com Similarly, thiazole-based compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Antioxidant Mechanisms (e.g., Percent Inhibition, Free Radical Scavenging)

The antioxidant properties of thiazole derivatives are often attributed to their ability to neutralize free radicals and inhibit lipid peroxidation. farmaciajournal.com The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.org The antioxidant capacity is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.comfarmaciajournal.com

In one study, a series of thiazole derivatives were synthesized, and their antioxidant activities were assessed. tandfonline.com Compounds with specific substitutions on the phenyl ring, such as para-chloro, ortho,para-difluoro, and ortho,para-dimethoxy, demonstrated promising DPPH radical scavenging activity. tandfonline.com The IC50 values, which represent the concentration required to inhibit 50% of the DPPH radicals, are used to quantify this activity. For example, a derivative with a meta,para-dichloro substituent on the phenyl ring showed higher antioxidant activity than the reference compound, gallic acid. tandfonline.com

The general structure of these antioxidant thiazole derivatives often involves a hydrazinylthiazole core with various substitutions on the phenyl ring. The presence of electron-donating or halogen groups on the phenyl ring appears to positively influence the antioxidant capacity. tandfonline.com

Interactive Data Table: DPPH Radical Scavenging Activity of Thiazole Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 2d | para-phenyl | 29.12 ± 0.008 |

| 2g | meta,para-dichloro | 25.14 ± 0.003 |

| 2h | ortho,para-difluoro | 30.12 ± 0.007 |

| 2i | ortho,para-dimethoxy | 30.09 ± 0.011 |

Antileishmanial Activity and Parasite Apoptosis Induction

Certain derivatives of this compound have shown significant in vitro activity against Leishmania species. nih.govresearchgate.net One such derivative, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide (AT), was evaluated against the promastigote form of Leishmania mexicana. nih.govresearchgate.net This compound exhibited an IC50 value of 0.086 µM after 24 hours of interaction. nih.govresearchgate.net

A key mechanism underlying the antileishmanial effect of this compound is the induction of apoptosis in the parasites. nih.govresearchgate.net Flow cytometry analysis using Annexin V staining confirmed that the compound was capable of inducing programmed cell death in the parasites. nih.govresearchgate.net Furthermore, the treated parasites were unable to recover and resume growth after 24 hours of exposure to the compound. nih.govresearchgate.net These findings suggest that thiazole derivatives can be valuable leads for the development of new antileishmanial drugs that act by triggering apoptosis in the parasite. nih.govresearchgate.net

Antiviral Mechanisms (e.g., HIV-1/HIV-2 Replication Inhibition, HCV Serine Protease Inhibition)

Thiazole derivatives have been explored for their potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govmdpi.com The structural versatility of the thiazole ring allows for its incorporation into various molecular frameworks designed to inhibit viral replication. mdpi.com

In the context of HIV, some thiazolidinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). jrespharm.com Reverse transcriptase is a key enzyme for HIV replication, making it a prime target for antiviral drugs. jrespharm.com Benzothiazole derivatives have also been evaluated for their in vitro activity against HIV-1 and HIV-2. mdpi.com

For HCV, the NS5B polymerase, an RNA-dependent RNA polymerase, is a crucial target for inhibitors. mdpi.com Some benzothiazole derivatives have been shown to inhibit HCV replication by targeting this enzyme. mdpi.com Additionally, other thiazole-containing compounds have demonstrated activity against various other RNA viruses. jrespharm.com

Other Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Thiazole derivatives have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govsemanticscholar.org Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. semanticscholar.org

A study on a series of thiazole acetamide derivatives reported their potential as cholinesterase inhibitors. semanticscholar.org For instance, (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol showed good inhibitory activity against both AChE and BuChE, with IC50 values of 21.3 µM and 1.59 µM, respectively. semanticscholar.org

In another study, 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov The same study also evaluated the inhibitory effects of other 2-aminothiazole (B372263) derivatives on AChE and BuChE, with some compounds showing significant inhibition. nih.gov For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) exhibited Ki values of 0.129 µM for AChE and 0.083 µM for BuChE. nih.gov

Interactive Data Table: Cholinesterase Inhibitory Activity of Thiazole Derivatives

| Compound | Enzyme | IC50 / Ki |

|---|---|---|

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | AChE | 21.3 µM |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)benzene-1,2-diol | BuChE | 1.59 µM |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM (Ki) |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM (Ki) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Influence of the 4-Chlorophenyl Moiety on Biological Efficacy and Selectivity

The 4-chlorophenyl group at the second position of the thiazole (B1198619) ring plays a critical role in the biological activity of these compounds. Its electron-withdrawing nature and steric bulk significantly influence interactions with biological targets.

Research has shown that the presence and position of the chloro substituent on the phenyl ring are crucial for activity. In several studies, the 4-chloro substitution has been linked to the highest activity in various therapeutic areas. For instance, in a series of pyridazinone-thiazole hybrids, the 4-chlorophenyl substitution resulted in the most potent anticonvulsant activity. nih.gov Similarly, in the development of anticonvulsant thiazole-linked (arylalkyl) azoles, the 4-chlorophenyl derivative demonstrated significant protection in seizure models. nih.gov

The 4-chlorophenyl group also enhances metabolic stability and target affinity compared to unsubstituted analogs. This is attributed to the electronic properties conferred by the chlorine atom, which can influence π-π stacking interactions with biological targets. In the context of anticancer activity, the 4-chlorophenyl group has been identified as a key feature for the potency of certain thiazole derivatives. oalib.com

The importance of the 4-chlorophenyl moiety is further highlighted in studies where its modification leads to changes in activity. For example, in a series of anti-inflammatory compounds, the presence of a 4-chlorophenylamino group at the C-2 position of the thiazole ring was found to be a key determinant of activity. tandfonline.com

Positional and Substituent Effects on the Thiazole Ring System

Modifications to the thiazole ring itself, including the introduction of various substituents at different positions, have a profound impact on the biological profile of 2-(4-chlorophenyl)thiazole derivatives. The reactivity of the thiazole ring can be modulated by the addition of substituents at the C-2, C-4, and C-5 positions. analis.com.my

For instance, the introduction of a methyl group at any position on the thiazole ring has been shown to increase its basicity and nucleophilicity. analis.com.my In the context of anticonvulsant activity, substitutions at the C-4 and C-5 positions of the thiazole ring have been explored. The presence of a methyl group at the C-4 position and various substituents at the C-5 position have been shown to influence efficacy. nih.gov

In another study, the introduction of a chloromethyl group at the 4-position of the thiazole ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives. The position of substituents on the thiazole ring can also significantly impact antitumor activity.

The following table summarizes the effects of various substituents on the thiazole ring of this compound analogs:

| Position of Substitution | Substituent | Observed Effect | Reference |

| C4 | Methyl | Increased basicity and nucleophilicity | nih.gov |

| C4 | Chloromethyl | Reactive site for nucleophilic substitution | |

| C5 | Various | Modulation of antitumor activity |

Role of Halogenation in Modulating Activity and Pharmacokinetic Profiles

Halogenation, particularly chlorination, is a key strategy for modulating the activity and pharmacokinetic properties of this compound derivatives. The presence of a chlorine atom on the phenyl ring is often associated with enhanced biological activity.

Studies have indicated that para-halogen-substituted phenyl groups attached to the thiazole ring are important for anticonvulsant activity. nih.gov The electron-withdrawing nature of halogens like chlorine, bromine, and fluorine on the phenyl ring can lead to higher seizure protection. nih.gov Specifically, the 4-chlorophenyl substitution has been shown to exhibit the highest activity in some series of compounds. nih.gov

Beyond efficacy, halogenation also influences pharmacokinetic properties such as solubility and microsomal stability. The 4-chlorophenyl group can enhance metabolic stability. However, the introduction of halogens can also impact solubility. For example, some potent inhibitors with halogen substitutions have shown limited aqueous solubility. researchgate.net

The table below illustrates the impact of halogenation on the properties of phenylthiazole derivatives:

| Halogen and Position | Effect on Activity | Effect on Pharmacokinetics | Reference |

| 4-Chloro | Enhanced anticonvulsant activity | Enhanced metabolic stability | nih.gov |

| 4-Fluoro, 4-Bromo | Enhanced anticonvulsant activity | - | nih.gov |

| Ortho-Halogen | Preferred for dual sEH/FAAH inhibition | - | researchgate.net |

Bioisosteric Replacements and Their Impact on Pharmacological Profile

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric replacements of both the 4-chlorophenyl moiety and the thiazole ring have been investigated.

For example, in the development of cannabinoid receptor antagonists, the pyrazole (B372694) ring of rimonabant (B1662492) was bioisosterically replaced with a thiazole ring, among others. acs.orgnih.gov This led to compounds with significant in vitro CB1 antagonistic activities and considerable selectivity. acs.orgnih.gov

In another study, the replacement of the n-butyl group with cyclic bioisosteres like a cyclohexenyl analogue led to a significant improvement in in vitro anti-MRSA potency in a series of phenylthiazole antibiotics. nih.gov The replacement of a rapidly hydrolyzable Schiff-base moiety with a more stable cyclic pyrimidine (B1678525) ring also improved pharmacokinetic properties. nih.gov

Bioisosteric replacement of the phenyl ring with other aromatic systems, such as thiophene, has also been explored. Replacing the 4-chlorophenyl group of a pyrazole carboxamide with a 2-thienyl moiety appended with an alkynyl unit resulted in potent CB1 receptor antagonists. researchgate.net This demonstrates that the 4-chlorophenyl group can be effectively replaced by other bioisosteres to achieve desired pharmacological profiles. researchgate.net

The thoughtful application of bioisosteres can modulate various properties, including steric size, electronic properties, lipophilicity, and polarity, which in turn affects the biological response. nih.gov

Emerging Applications and Future Research Directions

Potential in Agrochemical Research (e.g., Fungicidal and Herbicidal Action Mechanisms)

The thiazole (B1198619) ring is a key component in a variety of biologically active molecules, and its derivatives are increasingly being investigated for their potential in agriculture. Research has indicated that thiazole-containing compounds, including those with a chlorophenyl substitution, exhibit notable fungicidal and herbicidal properties. researchgate.net

Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have demonstrated moderate to potent activity against various fungal strains. researchgate.net For instance, certain synthesized derivatives have shown significant antifungal activity against Candida albicans and Candida glabrata. researchgate.net The mechanism of action is often linked to the molecule's ability to interact with and inhibit essential enzymes or pathways within the fungal cells. Some studies have explored novel thiazolyl hydrazine (B178648) derivatives, which have shown good antifungal activity against strains like Botrytis cinerea and Gibberella zeae. researchgate.net The presence of the 4-chlorophenyl group is often cited as a factor that enhances biological activity. mdpi.com

The structural features of 2-(4-Chlorophenyl)thiazole make it a promising candidate for developing new pesticides. Its potential herbicidal action is also a subject of ongoing research, with studies exploring how these compounds interfere with plant growth and development. researchgate.net The development of new analogues continues to be a focus, aiming to create more effective and selective agrochemicals. researchgate.net

| Research Area | Key Findings | Example Fungal Strains | Relevant Derivatives |

| Fungicidal Activity | Thiazole derivatives show moderate to potent antifungal action. researchgate.net The 4-chlorophenyl group can enhance this activity. mdpi.com | Candida albicans, Candida glabrata, Botrytis cinerea, Gibberella zeae. researchgate.netresearchgate.net | 2-Amino-4-(4-chlorophenyl)thiazole derivatives, Thiazolyl hydrazine derivatives. researchgate.netresearchgate.net |

| Herbicidal Activity | Thiazole compounds are being explored for their potential to interfere with plant biological processes. researchgate.net | Not specified in sources. | Thiazole derivatives containing N=C=S moiety. researchgate.net |

Role in Material Science Applications (e.g., Polymers, Coatings)

Beyond biological applications, the this compound scaffold is finding a role in the field of material science. Thiazole derivatives are being incorporated into the synthesis of advanced materials, such as specialized polymers and coatings. chemimpex.comsmolecule.com The inclusion of the thiazole ring, with its specific heteroatoms (nitrogen and sulfur), can impart unique and desirable chemical properties to these materials.

These properties include enhanced durability, thermal stability, and resistance to environmental degradation. chemimpex.com In the context of organic electronics, the electronic characteristics of thiazole derivatives make them suitable for developing materials like organic semiconductors, where conductivity and stability are crucial. The this compound moiety can be integrated into polymer backbones or used as a functional additive in coatings to improve performance and confer specific functionalities. chemimpex.comsmolecule.com

Integration with Chemoinformatics and Machine Learning Approaches for Drug Discovery

Modern drug discovery has been significantly accelerated by the integration of chemoinformatics and machine learning (ML). nih.govmdpi.com These computational tools are adept at processing vast chemical datasets to identify promising new drug candidates. nih.gov Machine learning algorithms, such as support vector machines and neural networks, are used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comacs.org These models can predict the biological activity of novel compounds based on their chemical structure, saving considerable time and resources compared to traditional screening methods. nih.govmdpi.com

This approach is highly applicable to the development of derivatives of this compound. Researchers can use ML models to screen virtual libraries of thousands of related thiazole compounds to identify those with the highest predicted activity against a specific biological target, such as a viral or bacterial enzyme. nih.govresearchgate.net For example, machine learning has been successfully used to design and identify potent thiazolyl-triazine derivatives as anti-malarial agents and to perform QSAR studies on thiazole derivatives against human cytomegalovirus. nih.govresearchgate.net By analyzing the structural features that contribute to activity, these models guide the synthesis of more effective and targeted therapeutic agents. mdpi.comacs.org

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing chemical compounds, including thiazole derivatives. bohrium.com Traditional synthetic routes often require harsh conditions or produce significant waste. scirp.org Novel approaches aim to improve sustainability by using greener solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.com

Several innovative strategies have been reported for the synthesis of thiazoles:

Microwave-Assisted Synthesis : The use of focused microwave irradiation can dramatically reduce reaction times and improve yields. scirp.org Employing eco-friendly solvents like glycerol (B35011) in these reactions further enhances their green credentials. scirp.org

Ultrasonic Irradiation : Ultrasound can be used to promote reactions, often leading to higher yields in shorter times under mild conditions. mdpi.com

Recyclable Catalysts : The development of heterogeneous catalysts, such as chitosan-based hydrogels, allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of catalytic activity. mdpi.com

These modern synthetic methods not only make the production of compounds like this compound more environmentally benign but also more cost-effective, facilitating their broader application in research and industry. bohrium.commdpi.com

| Sustainable Synthesis Method | Description | Key Advantages |

| Microwave-Assisted Synthesis | Uses focused microwave irradiation to accelerate the reaction, often in a green solvent like glycerol. scirp.org | Reduced reaction times, improved yields, energy efficiency. scirp.org |

| Ultrasonic Irradiation | Employs ultrasound to promote the chemical reaction. mdpi.com | High yields, short reaction times, mild conditions. mdpi.com |

| Recyclable Biocatalysts | Utilizes catalysts like chitosan (B1678972) hydrogels that can be easily recovered and reused. mdpi.com | Catalyst reusability, reduced waste, eco-friendly. mdpi.com |

| One-Pot Reactions | Combines several synthetic steps into a single reaction vessel without isolating intermediates. nih.gov | Increased efficiency, simplified procedure, less solvent waste. nih.gov |

Q & A

Q. What are the standard synthetic protocols for 2-(4-Chlorophenyl)thiazole derivatives, and how are reaction conditions optimized?

Synthesis typically involves cyclization reactions under controlled conditions. For example:

- Heterogeneous catalysis : Reacting substituted chlorobenzoyl chlorides with thioamide intermediates in PEG-400 at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst yields thiazole derivatives with high purity. Reaction progress is monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid .

- Thioamide cyclization : 4-Chloro-3-nitrobenzothioamide, synthesized from 4-chloro-3-nitrobenzonitrile and thioacetic acid, reacts with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux (80°C, 2 hours). Sodium acetate is added post-reaction to precipitate the product .

- Key variables : Solvent choice (e.g., PEG-400 enhances reaction efficiency), catalyst type, and temperature control are critical for yield optimization.

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound derivatives?

- FT-IR : Identifies functional groups (e.g., C=S stretch at ~650–750 cm⁻¹, C-Cl at ~700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups) . ¹³C NMR confirms thiazole ring carbons at ~165–170 ppm .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 0.5–7.4° in 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole) and intermolecular interactions (C–H···Cl/O hydrogen bonds) .

Advanced Research Questions

Q. How are computational methods applied to predict biological activity and optimize this compound derivatives?

- In silico docking : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., Leishmania enzymes). Compounds with low toxicity to mammalian cells (e.g., selectivity index >10) are prioritized .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with antiparasitic activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Dose-response validation : Triplicate experiments with standardized controls (e.g., amphotericin B for antifungal assays) reduce variability. Calculate IC₅₀ values using nonlinear regression .

- Cytotoxicity screening : Compare activity against parasitic vs. mammalian cells (e.g., Vero cells) to confirm selective toxicity. Compounds like 1e (trypanocidal IC₅₀ = 12 µM, mammalian cell CC₅₀ >200 µM) demonstrate selectivity .

- Orthogonal assays : Validate enzyme inhibition (e.g., β-tubulin binding) with cell-based viability assays to confirm mechanism .

Q. What structural modifications enhance antitumor activity in this compound derivatives?

Q. How does crystal structure analysis inform the design of stable this compound derivatives?

- Planarity and packing : Planar thiazole rings (dihedral angles <10°) facilitate π-π stacking, improving crystallinity and stability. Non-planar nitro groups reduce electrostatic repulsion with adjacent chlorine atoms .

- Hydrogen-bond networks : Intermolecular C–H···Cl/O bonds (2.8–3.2 Å) stabilize crystal lattices, critical for shelf-life optimization .

Methodological Notes

- Synthesis scalability : Microscale reactions (1–5 mmol) in PEG-400 reduce solvent waste and enable rapid screening .

- Data reproducibility : Use ≥95% pure compounds (HPLC-validated) and report melting points with ±1°C precision .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., ISO 10993-5 for cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.